Technical Guide: Biological Function of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in E. coli
Technical Guide: Biological Function of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in E. coli
The following technical guide details the biological function, mechanistic origin, and experimental characterization of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (hereafter referred to as the Linear Enterobactin Dimer ) in Escherichia coli.
Executive Summary
N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is the linear dimer hydrolysis product of Enterobactin (Enterochelin), the primary siderophore of E. coli. While Enterobactin is celebrated for having the highest known affinity for ferric iron (
The biological function of the linear dimer is to serve as a critical intermediate in the reductive release of iron . It is generated intracellularly by the esterase Fes , which cleaves the cyclic trilactone backbone of Enterobactin. This hydrolysis lowers the iron-binding affinity and redox potential, enabling the reduction of Fe
For drug development professionals, this molecule represents a validated checkpoint for Siderophore-Antibiotic Conjugates (SDCs) . The ester linkage mimics the "Trojan Horse" release mechanism required for payload delivery.
Chemical Architecture & Nomenclature
To understand the function, one must distinguish the linear dimer from the parent compound.
-
Parent Compound (Enterobactin): A cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine linked by ester bonds.[1] It forms a hexadentate ligand perfectly suited for octahedral coordination of Fe
. -
The Linear Dimer:
-
IUPAC/Chemical Name: N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.
-
Structure: Two serine units.[2] The first serine is N-acylated by 2,3-dihydroxybenzoic acid (DHBA). Its carboxyl group forms an ester bond (denoted by "O-L-seryl") with the hydroxyl group of the second serine, which is also N-acylated by DHBA.
-
Key Feature: The "O-L-seryl" designation confirms the presence of the ester linkage, which is the substrate for the Fes esterase. If this were a peptide bond (amide), Fes would be ineffective.
-
Mechanistic Pathway: The "Affinity Paradox" Solution
The linear dimer is not synthesized directly by the ent biosynthetic gene cluster (EntABCDEF) for secretion. Instead, it is generated in the cytoplasm during the iron retrieval process.
The Iron Uptake Cycle
-
Secretion: E. coli secretes apo-Enterobactin into the extracellular space.
-
Chelation: Enterobactin captures Fe
, forming the Ferric-Enterobactin complex (Fe-Ent).[1] -
Transport: Fe-Ent is recognized by the outer membrane receptor FepA , transported into the periplasm, and moved across the inner membrane by the ABC transporter FepBDGC .
Intracellular Hydrolysis (The Fes Reaction)
Once inside the cytoplasm, the iron must be removed. The redox potential of Fe-Ent is approximately -750 mV (vs NHE), making it too negative to be reduced by physiological reductants like NADH or NADPH.
The enzyme Fes (Ferric Enterobactin Esterase) solves this by hydrolyzing the ester backbone.[3] The degradation proceeds in a stepwise fashion:
-
Cyclic Fe-Ent
Linear Trimer -
Linear Trimer
Linear Dimer (The molecule of interest) -
Linear Dimer
Monomer (DHB-Ser)
Iron Release
As the backbone is cleaved from cyclic to linear forms, the denticity (number of binding atoms) and geometric constraints change.
-
Affinity Drop: The linear dimer binds Fe
with significantly lower affinity than the cyclic trimer. -
Redox Shift: The hydrolysis raises the redox potential of the iron center, allowing cytoplasmic reductants to reduce Fe
to Fe . -
Dissociation: Fe
has a weak affinity for catecholate ligands and dissociates, entering the metabolic iron pool.
Pathway Visualization
The following diagram illustrates the lifecycle of the linear dimer within the iron acquisition pathway.
Figure 1: The generation of the Linear Dimer (highlighted in green) via Fes-mediated hydrolysis is the obligate step for intracellular iron release.
Quantitative Data: Binding & Kinetics
The biological relevance of the linear dimer is defined by its thermodynamic instability relative to the cyclic parent.
Table 1: Comparative Stability Constants
| Species | Structure | Formation Constant (log | Iron Release Capability |
| Enterobactin | Cyclic Trimer | 52.0 | Negligible (Redox potential too low) |
| Linear Trimer | Linear (DHBS) | ~43.0 | Low |
| Linear Dimer | Linear (DHBS) | ~35 - 38 | High (Facilitates reduction) |
| Monomer | DHB-Ser | 25.0 | Complete |
Note: The drop from log
Experimental Characterization Protocols
For researchers aiming to isolate or study this molecule, the following protocols are standard.
Isolation via HPLC (from fes mutants)
To accumulate the linear dimer, one cannot use wild-type E. coli efficiently, as the turnover is too fast.
-
Strain: Use an E. colifur mutant (constitutive siderophore production) or a fes mutant (defective esterase) supplemented with limited iron.
-
Method:
-
Grow cells in M9 minimal media (low iron).
-
Extract supernatant with ethyl acetate.[4]
-
HPLC Conditions: C18 Reverse Phase column.
-
Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in Acetonitrile (B).
-
Detection: 310 nm (catechol absorption).
-
Elution Order: Monomer (DHBS)
Linear Dimer Linear Trimer Cyclic Enterobactin.
-
Fes Activity Assay (In Vitro)
To verify the cleavage of Enterobactin into the linear dimer:
-
Substrate: Purified Ferric-Enterobactin (10
M). -
Enzyme: Purified recombinant Fes protein.
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Measurement: Monitor the decrease in absorbance at 400 nm (characteristic of the Fe-catecholate charge transfer band in the cyclic constrained form) or use HPLC to visualize the appearance of the Linear Dimer peak .
Implications for Drug Development[5]
The linear dimer is not just a metabolite; it is a blueprint for Siderophore-Drug Conjugates (SDCs) .
-
Linker Strategy: Successful SDCs (e.g., Cefiderocol) often utilize a "non-hydrolyzable" linker to avoid premature degradation. However, if the goal is cytoplasmic release (e.g., for an antibiotic targeting the ribosome), the linker must mimic the ester bond of the linear dimer.
-
Design Rule: A drug conjugated to a catechol siderophore via an ester linkage will be recognized by Fes. Fes will cleave the linker, releasing the drug exactly as it cleaves the linear dimer to release iron.
-
Resistance: Mutations in fes lead to resistance against these ester-linked conjugates but also result in iron starvation for the bacterium, making it a high-fitness-cost resistance mechanism.
References
-
Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: An archetype for microbial iron transport.[1][2][4][5][6][7][8] Proceedings of the National Academy of Sciences, 100(7), 3584–3588. Link
-
Brickman, T. J., & McIntosh, M. A. (1992). Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex. Journal of Biological Chemistry, 267(17), 12350–12355. Link
-
Lin, H., Fischbach, M. A., Liu, D. R., & Walsh, C. T. (2005). In vitro characterization of salmochelin and enterobactin trilactone hydrolases IroD, IroE, and Fes.[9] Journal of the American Chemical Society, 127(31), 11075–11084. Link
-
Greenwood, K. T., & Luke, R. K. (1978). Enzymatic hydrolysis of enterochelin and its iron complex in Escherichia coli K-12. Biochimica et Biophysica Acta, 525(1), 209–218. Link
-
Campanini, B., et al. (2023).[10] Siderophore-Based Iron Acquisition and Pathogen Control.[5][7][11] Microbiology and Molecular Biology Reviews. Link
Sources
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC separation of enterobactin and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioaustralis.com [bioaustralis.com]
- 7. researchgate.net [researchgate.net]
- 8. Beyond iron: non-classical biological functions of bacterial siderophores - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03559C [pubs.rsc.org]
- 9. In Vitro Characterization of Salmochelin and Enterobactin Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
